molecular formula C10H9N3S B1482388 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile CAS No. 2098112-45-7

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile

Cat. No. B1482388
CAS RN: 2098112-45-7
M. Wt: 203.27 g/mol
InChI Key: HCBPGKIJNDTPEJ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives, including those similar to 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanenitrile, have been used in the synthesis of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These derivatives were confirmed through elemental and spectral analyses (Dawood, Farag, & Ragab, 2004).

Antimicrobial and Antifungal Activity

  • Compounds with thiophene and pyrazole scaffolds, like this compound, have shown promising antimicrobial and antifungal activities. For example, substituted (Z)-2-{[1-phenyl-3-(thiophen-2-yl)- 1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones exhibited significant activity against various fungal and bacterial strains (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).

Catalytic Activity in Organic Synthesis

  • Magnetically separable graphene oxide anchored sulfonic acid nanoparticles, used for catalyzing the synthesis of derivatives of this compound, demonstrated high efficiency in one-pot, three-component reactions. This catalytic system could be reused multiple times without significant loss of performance (Zhang et al., 2016).

Development of Heterocyclic Compounds

  • The compound this compound has been used as a starting material for generating structurally diverse libraries of compounds. It participated in various alkylation and ring closure reactions, leading to the formation of several heterocyclic compounds (Roman, 2013).

Synthesis of Bioactive Molecules

  • Compounds like this compound have been instrumental in synthesizing bioactive molecules. These molecules exhibit various biological efficiencies, such as antioxidant and anti-inflammatory properties, which are significant in chemotherapeutic applications (Shehab, Abdellattif, & Mouneir, 2018).

Safety and Hazards

The safety and hazards of thiophene derivatives can vary widely depending on their specific structures and uses. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-5-1-3-8-7-12-13-10(8)9-4-2-6-14-9/h2,4,6-7H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBPGKIJNDTPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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